molecular formula C14H20O2 B1163454 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one CAS No. 170380-68-4

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

Cat. No.: B1163454
CAS No.: 170380-68-4
M. Wt: 220.31 g/mol
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one reflects the compound's intricate molecular architecture and provides essential information about its structural organization. According to the International Union of Pure and Applied Chemistry naming conventions, the complete systematic name is (4S)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one, which explicitly defines the stereochemical configuration at each chiral center. This nomenclature system effectively communicates the presence of two distinct structural domains: a cyclohexenone ring system serving as the primary scaffold and a substituted heptenone side chain that introduces additional complexity to the overall molecular framework.

The molecular formula C₁₄H₂₀O₂ indicates a composition of fourteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms, yielding a molecular weight of 220.31 grams per mole. This molecular composition suggests a degree of unsaturation equal to four, accounting for the two carbonyl groups, one carbon-carbon double bond within the cyclohexenone ring, and one carbon-carbon double bond in the heptenone side chain. The relatively high carbon-to-oxygen ratio reflects the predominantly hydrocarbon nature of the compound, consistent with its classification as a sesquiterpenoid derived from three isoprene units.

Chemical database analysis reveals that this compound belongs to the broader class of organic compounds known as sesquiterpenoids, which are characterized by their fifteen-carbon skeleton derived from three consecutive isoprene units. The specific structural arrangement places it within the subset of bicyclic sesquiterpenoids, where the cyclohexenone ring represents the primary cyclic system and the heptenone chain provides the secondary structural complexity. The presence of two ketone functional groups classifies it as a diketone, while the enone character of both the cyclohexenone and heptenone portions contributes to its potential reactivity in various chemical transformations.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one involves two critical chiral centers that define its three-dimensional molecular architecture and biological activity profile. The primary chiral center is located at carbon-4 of the cyclohexenone ring, which adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical assignment indicates that when viewed from the carbon center, the substituents are arranged in a counterclockwise direction according to their priority ranking. The secondary chiral center resides at carbon-2 of the heptenone side chain, which exhibits the R-configuration, representing a clockwise arrangement of substituents when viewed from the appropriate perspective.

The conformational analysis of the cyclohexenone ring system reveals a half-chair conformation that is characteristic of α,β-unsaturated six-membered rings. This conformation results from the planar arrangement of the enone system, which constrains carbons 1, 2, 3, and the carbonyl carbon to lie approximately in the same plane, while the remaining carbons adopt positions above or below this plane. The presence of the bulky heptenone substituent at carbon-4 influences the conformational equilibrium, favoring conformations that minimize steric interactions between the side chain and the cyclohexenone ring system.

The heptenone side chain adopts an extended conformation that positions the terminal methyl groups away from the cyclohexenone ring to minimize unfavorable steric interactions. The carbon-carbon double bond within the heptenone chain exhibits E-configuration, as evidenced by the positioning of the methyl substituents on the same side of the double bond. This geometric arrangement contributes to the overall molecular shape and influences the compound's physical properties, including its solubility characteristics and crystallization behavior. The conformational flexibility of the side chain allows for multiple low-energy conformations, which may be important for understanding the compound's interactions with biological targets and its chemical reactivity patterns.

Comparative Analysis of Two-Dimensional and Three-Dimensional Structural Representations

The two-dimensional structural representation of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one provides a clear depiction of the molecular connectivity and functional group arrangement, serving as the foundation for understanding its chemical behavior. In the standard two-dimensional format, the cyclohexenone ring is typically drawn as a six-membered ring with the double bond between carbons 2 and 3, and the carbonyl group at carbon 1. The heptenone side chain is represented as an extended linear arrangement connected to carbon 4 of the cyclohexenone ring, with explicit representation of the ketone functionality and the terminal double bond bearing methyl substituents.

Three-dimensional molecular modeling reveals significant departures from the planar two-dimensional representation, particularly in the spatial arrangement of the heptenone side chain relative to the cyclohexenone ring system. The three-dimensional structure demonstrates that the side chain projects away from the cyclohexenone ring in a manner that minimizes steric hindrance while maintaining optimal orbital overlap for electronic effects. Computer-generated three-dimensional models show that the compound adopts a relatively compact overall shape, with the heptenone chain folding back toward the cyclohexenone ring in certain low-energy conformations.

The comparative analysis between two-dimensional and three-dimensional representations highlights the importance of stereochemical considerations in understanding molecular properties. While the two-dimensional structure effectively communicates connectivity and functional group relationships, it fails to capture the true spatial relationships that govern intermolecular interactions and biological activity. The three-dimensional models reveal that the compound possesses a distinct molecular surface topography with regions of high and low electron density, hydrophobic and hydrophilic areas, and specific spatial arrangements of functional groups that are critical for understanding its chemical and biological properties.

Structural Parameter Two-Dimensional Representation Three-Dimensional Representation
Bond Angles Idealized (120° for sp² carbons) Actual measured angles with deviations
Conformational Information Not represented Multiple low-energy conformations
Steric Interactions Not apparent Clearly visible and quantifiable
Molecular Surface Not applicable Defined van der Waals surface
Chirality Centers Indicated by stereochemical notation Spatially resolved configuration

Spectroscopic Characterization through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural confirmation for 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, with proton nuclear magnetic resonance spectroscopy revealing characteristic signal patterns consistent with the proposed structure. The proton nuclear magnetic resonance spectrum displays signals in the olefinic region corresponding to the vinyl protons of both the cyclohexenone ring and the heptenone side chain, typically appearing between 6.0 and 7.5 parts per million. The methyl groups attached to the terminal double bond of the heptenone chain appear as characteristic singlets in the aliphatic region, while the methyl group at the chiral center exhibits a doublet pattern due to coupling with the adjacent proton.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region around 200 parts per million. The olefinic carbons display signals in the 120-150 parts per million range, while the aliphatic carbons appear in the upfield region below 50 parts per million. The multiplicity and chemical shift patterns observed in both proton and carbon-13 nuclear magnetic resonance spectra are entirely consistent with the proposed structure and stereochemical configuration.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibrations appear as strong absorptions in the 1650-1700 wavenumber region, with the specific frequencies influenced by the conjugation effects present in both the cyclohexenone and heptenone systems. The carbon-carbon double bond stretching vibrations are observed in the 1600-1650 wavenumber region, while the carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber range.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 220, corresponding to the calculated molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides additional structural confirmation through characteristic fragment ions resulting from predictable bond cleavages. The base peak and other significant fragments can be rationalized based on the molecular structure, with common fragmentation pathways including loss of the heptenone side chain and subsequent fragmentations of both the ring system and the side chain components.

Spectroscopic Technique Key Diagnostic Features Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance Olefinic protons, methyl groups, chiral center proton 0.8-7.5 parts per million
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbons, olefinic carbons, aliphatic carbons 10-210 parts per million
Infrared Spectroscopy Carbonyl stretching, carbon-carbon double bond stretching 1600-1700 wavenumbers
Mass Spectrometry Molecular ion, characteristic fragments Mass-to-charge ratio 220

Properties

IUPAC Name

(4S)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)8-14(16)9-11(3)12-4-6-13(15)7-5-12/h4,6,8,11-12H,5,7,9H2,1-3H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWWWSSVLQGIEQ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohex-2-en-1-one and 6-methyl-4-oxohept-5-en-2-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Product Isolation: The product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is also common.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, with the CAS number 170380-68-4, is a compound of significant interest in various scientific fields, particularly in life sciences and medicinal chemistry. Its unique chemical structure lends itself to a variety of applications, including as a bioactive compound and in synthetic organic chemistry.

Medicinal Chemistry

Research indicates that this compound exhibits potential pharmacological activities, making it a candidate for drug development. Its structural features suggest possible interactions with biological targets, which could lead to the discovery of new therapeutic agents.

Natural Product Research

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is derived from natural sources, which enhances its relevance in phytochemistry. Studies have shown that compounds like this are often associated with antioxidant, antimicrobial, and anti-inflammatory properties .

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic pathways due to its functional groups that can undergo various chemical reactions. It has been utilized in the synthesis of more complex organic molecules, showcasing its versatility in organic synthesis methodologies .

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity, indicating potential for use in nutraceuticals .
Study 2Antimicrobial PropertiesShowed effectiveness against several bacterial strains, suggesting application in developing new antibiotics .
Study 3Synthetic ApplicationsUsed as a precursor in synthesizing novel compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohexenone Derivatives

Compound Name Core Structure Functional Groups Substituents CAS Number
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one Cyclohex-2-en-1-one α,β-unsaturated ketone 6-Methyl-4-oxohept-5-en-2-yl at C4 170380-68-4
Epoxydon (39) Cyclohex-2-en-1-one Epoxide, hydroxyl, acetoxy 6-Acetoxy-4,5-dihydroxy-2-(hydroxymethyl) N/A
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one Cyclohex-2-en-1-one Hydroxyl, methoxy, methylenedioxy Aryl groups at C3 and C5 101986-19-0
Bisabola-3,10-dien-2-one Bisabolane sesquiterpenoid α,β-unsaturated ketone Methyl and isopropyl groups 61432-71-1

Key Observations :

  • The target compound shares the cyclohex-2-en-1-one core with Epoxydon and other derivatives but differs in substituent complexity. Unlike Epoxydon, which has polar hydroxyl and acetoxy groups, the target compound features a hydrophobic heptenyl chain .
  • Compared to aryl-substituted analogs (e.g., 3-(2-hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one), the target lacks aromaticity, which may influence its electronic properties and reactivity .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Physical State Purity (%) Price (USD/5 mg)
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one 220.31 Oil 97.5 791
Bisabola-3,10-dien-2-one 218.33 Solid ≥95 566
Turmeronol A 232.32 Oil 98.0 N/A

Key Observations :

  • The target compound is an oil at room temperature, contrasting with Bisabola-3,10-dien-2-one, which is a solid. This difference likely stems from the latter’s rigid bisabolane skeleton versus the former’s flexible heptenyl chain .

Table 3: Functional Roles of Cyclohexenone Derivatives

Compound Name Biological Activity Applications
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one Not explicitly reported Analytical standard
Epoxydon (39) Antibacterial (E. coli, B. megaterium) Antimicrobial research
(+)-Flavipucine (43) Antibacterial (B. subtilis) Drug discovery
Cyclohex-2-en-1-one Michael addition substrate Polymer precursor synthesis

Key Observations :

Table 4: Hazard Profiles

Compound Name Hazard Codes Safety Precautions
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one H303, H313, H333 Avoid inhalation, skin contact, ingestion
Methyl (4R)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohexene-1-carboxylate H315, H319, H335 Use PPE, ensure ventilation

Key Observations :

  • The target compound’s hazards (oral, dermal, inhalation toxicity) align with other α,β-unsaturated ketones, which are often reactive and irritant .

Biological Activity

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, also known by its CAS number 170380-68-4, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields, including pharmacology and biochemistry.

The molecular formula of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is C14H20O2, with a molecular weight of approximately 220.312 g/mol. The compound typically appears as an oil and has a purity level of 97.5% or higher in commercial preparations .

Antioxidant Properties

Research indicates that compounds similar to 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively, enhancing cellular protection .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro testing has demonstrated its effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent. The specific mechanisms of action remain under investigation but may involve disruption of bacterial cell membranes or inhibition of metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with structures similar to 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one have been reported to exhibit anti-inflammatory effects. This activity could be beneficial in developing treatments for conditions such as arthritis and cardiovascular diseases .

Case Study 1: Antioxidant Efficacy

A study conducted on a series of cyclohexenone derivatives, including 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, evaluated their antioxidant capabilities using DPPH (2,2-diphenylpicrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial efficacy of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one was tested against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in agar diffusion tests, suggesting strong antibacterial properties.

Research Findings

Property Details
Molecular FormulaC14H20O2
Molecular Weight220.312 g/mol
Purity≥97.5%
Antioxidant ActivityEffective free radical scavenger
Antimicrobial ActivityInhibits growth of certain bacteria
Anti-inflammatory EffectsPotentially reduces inflammation

Q & A

Q. What are the primary challenges in synthesizing 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, and how can reaction conditions be optimized?

The synthesis of this compound is complicated by its bicyclic structure and stereochemical complexity. Current literature notes limited documentation of synthetic pathways, suggesting a need for innovative approaches . Key challenges include controlling regioselectivity during cyclization and stabilizing reactive intermediates (e.g., enolates). Methodological recommendations:

  • Use Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
  • Optimize solvent polarity (e.g., THF vs. DCM) to stabilize intermediates.
  • Employ low-temperature conditions (−78°C) to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the cyclohexenone ring and aliphatic side chains .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., double-bond geometry) using SHELXL for refinement .
  • IR spectroscopy : Confirm the presence of ketone (C=O stretch ~1700 cm⁻¹) and conjugated alkene (C=C stretch ~1600 cm⁻¹) groups .

Q. How does the compound’s purity impact reproducibility in biological assays?

Purity ≥97.5% is critical for consistent results, as impurities (e.g., byproducts from incomplete cyclization) may interfere with bioactivity studies. Recommended protocols:

  • Use preparative HPLC with a C18 column and gradient elution (MeCN/H₂O).
  • Validate purity via GC-MS or LC-UV at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic transformations?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic addition pathways to the α,β-unsaturated ketone.
  • Transition-state geometries for cyclization steps. Comparative studies with analogs (e.g., 5-Hydroxy-2,2,6,6-tetramethylcyclohexane) reveal steric and electronic effects of substituents .

Q. How can conflicting crystallographic and NMR data for the cyclohexenone ring be resolved?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare multiple crystal forms (polymorphs) using SHELXD for structure solution .
  • Validate with NOESY/ROESY to assess spatial proximity of protons in solution .

Q. What mechanistic insights explain the compound’s potential bioactivity as a sesquiterpenoid?

Structural analogs (e.g., turmeronol A) suggest bioactivity via enzyme inhibition (e.g., PTP1B) or membrane interaction . Proposed studies:

  • Molecular docking to identify binding pockets in target proteins.
  • In vitro assays (e.g., enzyme kinetics) to quantify inhibition constants (Kᵢ).
  • Compare with derivatives lacking the 6-methyl-4-oxohept-5-enyl side chain to isolate functional group contributions .

Methodological Recommendations

  • Crystallography : Use SHELX suite for high-resolution refinement, particularly for resolving twinning or disorder .
  • Synthetic Optimization : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry .
  • Bioactivity Studies : Pair in silico docking (AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Reactant of Route 2
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

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